molecular formula C26H20N2O5 B2768002 N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide CAS No. 895651-92-0

N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide

Cat. No. B2768002
CAS RN: 895651-92-0
M. Wt: 440.455
InChI Key: YRURPZJNZNBESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide, also known as BDBOA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BDBOA belongs to the class of benzodioxole derivatives and is structurally similar to other compounds that have been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in the body. N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has several advantages as a research tool. It is a synthetic compound that is relatively easy to synthesize and purify. N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide. One area of interest is the development of N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide derivatives that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide involves the reaction of 2-(4-methylbenzoyl)quinoline-3-carbaldehyde with 2-amino-1,3-benzodioxole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain pure N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities in preclinical studies. N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-16-6-8-17(9-7-16)25(30)20-13-28(21-5-3-2-4-19(21)26(20)31)14-24(29)27-18-10-11-22-23(12-18)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRURPZJNZNBESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide

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